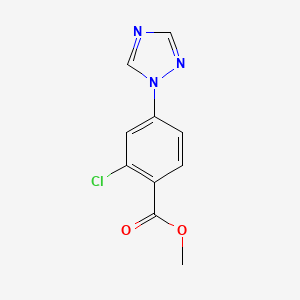

2-Cloro-4-(1H-1,2,4-triazol-1-il)benzoato de metilo

Descripción general

Descripción

“Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogen-containing five-membered heterocycles and have been shown to exhibit a broad range of biological activities .

Molecular Structure Analysis

1,2,4-Triazole derivatives, such as “Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate”, are stable compounds with the molecular formula C2H3N3 . They are part of a larger class of compounds known as azoles, which are nitrogen-containing five-membered heterocycles .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate” are not detailed in the literature, 1,2,4-triazoles are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Investigación farmacéutica

Los compuestos triazólicos, como el 2-Cloro-4-(1H-1,2,4-triazol-1-il)benzoato de metilo, son conocidos por su potencial terapéutico. Se han utilizado en el desarrollo de fármacos como Letrozol y Anastrozol, que están aprobados por la FDA para el tratamiento del cáncer de mama en mujeres posmenopáusicas .

Descubrimiento de fármacos

El anillo triazólico es una característica prominente en el descubrimiento de fármacos debido a su utilidad en la creación de compuestos con actividad biológica significativa. Ha participado en la síntesis de potentes agentes antiproliferativos contra diversas líneas celulares cancerosas .

Síntesis orgánica

En la síntesis orgánica, los derivados de triazol sirven como intermediarios versátiles. Se pueden utilizar para construir estructuras moleculares complejas que son valiosas en la química medicinal y otros campos de la investigación química .

Química de polímeros

Los triazoles tienen aplicaciones en la química de polímeros donde contribuyen al diseño de polímeros con propiedades específicas, como la estabilidad térmica o características mecánicas únicas .

Química supramolecular

Debido a su capacidad de participar en enlaces de hidrógeno, los triazoles son útiles en la química supramolecular para construir ensamblajes moleculares complejos .

Bioconjugación

En la bioconjugación, los triazoles se pueden utilizar para unir biomoléculas. Esto es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos .

Imagen fluorescente

Los derivados de triazol a veces se utilizan en técnicas de imagen fluorescente debido a sus propiedades fluorescentes, que pueden ser útiles en la investigación biológica y el diagnóstico .

Ciencia de materiales

El motivo estructural de los triazoles también se explora en la ciencia de materiales para crear nuevos materiales con propiedades electrónicas u ópticas deseables .

Direcciones Futuras

The development of new antifungal agents is essential, and 1,2,4-triazoles have shown potential in this area . Future research could focus on the synthesis and development of new 1,2,4-triazole derivatives, including “Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate”, to explore their potential as antifungal agents .

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as methyl 2-chloro-4-(1h-1,2,4-triazol-1-yl)benzoate, have been reported to exhibit a broad range of biological activities .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biological activities .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a variety of biological activities .

Análisis Bioquímico

Biochemical Properties

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

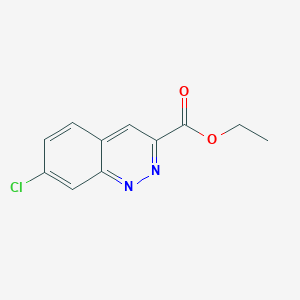

IUPAC Name |

methyl 2-chloro-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(4-9(8)11)14-6-12-5-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJWMJWSQGGXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231943 | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-20-8 | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1370058.png)